molecular formula C23H21N3O5S B6054463 4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-pyridin-2-ylbenzamide

4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-pyridin-2-ylbenzamide

Cat. No. B6054463
M. Wt: 451.5 g/mol
InChI Key: PVYRLKWBGMKEDI-UHFFFAOYSA-N
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Description

4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-pyridin-2-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamide compounds and has shown promise in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-pyridin-2-ylbenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-pyridin-2-ylbenzamide has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, it has been shown to have antioxidant properties and may help to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-pyridin-2-ylbenzamide in lab experiments is that it has shown promise as a therapeutic agent for a variety of diseases. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in therapeutic applications.

Future Directions

There are many potential future directions for the study of 4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-pyridin-2-ylbenzamide. One area of research could focus on optimizing its use as an anti-cancer agent, potentially in combination with other drugs. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential side effects and limitations. Finally, research could be conducted to explore its potential use in the treatment of other diseases, such as autoimmune disorders and inflammatory conditions.

Synthesis Methods

The synthesis of 4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-pyridin-2-ylbenzamide involves the reaction of 2-amino-4-methoxybenzoic acid with pyridine-2-sulfonyl chloride in the presence of a base. The resulting compound is then reacted with 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)ethanone to obtain the final product.

Scientific Research Applications

The potential applications of 4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-pyridin-2-ylbenzamide in scientific research are vast. This compound has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells. Additionally, it has been investigated for its potential as an anti-inflammatory agent and as a treatment for autoimmune diseases.

properties

IUPAC Name

4-methoxy-3-(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-31-19-11-10-17(23(28)25-21-9-5-6-12-24-21)13-20(19)32(29,30)26-15-18(14-22(26)27)16-7-3-2-4-8-16/h2-13,18H,14-15H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYRLKWBGMKEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)S(=O)(=O)N3CC(CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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